![molecular formula C18H16ClN3O6 B2999074 5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate CAS No. 1428347-99-2](/img/structure/B2999074.png)
5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate
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Description
5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Scientific Research Applications
Photochemistry of Heterocyclic Compounds
The study of photochemical reactions involving heterocyclic compounds like 1,3,4-oxadiazoles and furans is a significant area of research. Tsuge, Oe, and Tashiro (1973) investigated the photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan, leading to the formation of novel cycloadducts, which could have implications for the synthesis of complex heterocyclic structures, including those similar to the compound (Tsuge, Oe, & Tashiro, 1973).
Therapeutic Potential in Medicinal Chemistry
Oxadiazoles and furans are known for their broad range of chemical and biological properties. Siwach and Verma (2020) highlighted the importance of oxadiazole derivatives in developing new drugs due to their diverse biological activities, including antibacterial, antitumor, antiviral, and antioxidant properties. This underscores the potential of compounds like "5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate" in drug development (Siwach & Verma, 2020).
Synthesis of Heterocyclic Compounds
The synthesis and evaluation of heterocyclic compounds, including oxadiazoles and their derivatives, are crucial for discovering new materials with potential applications in various domains, including pharmaceuticals. Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives with anti-cancer and antiangiogenic effects, demonstrating the versatility of heterocyclic chemistry in therapeutic applications (Chandrappa et al., 2010).
Molecular Docking and Chemoinformatics
Recent advancements in computational chemistry, such as molecular docking and chemoinformatics, have facilitated the exploration of heterocyclic compounds' therapeutic potential. Irfan et al. (2022) utilized these techniques to synthesize benzofuran-oxadiazole molecules with significant tyrosinase inhibition activity, demonstrating the potential of integrating computational methods with synthetic chemistry for drug discovery (Irfan et al., 2022).
properties
IUPAC Name |
5-[1-[(2-chlorophenyl)methyl]azetidin-3-yl]-3-(furan-2-yl)-1,2,4-oxadiazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2.C2H2O4/c17-13-5-2-1-4-11(13)8-20-9-12(10-20)16-18-15(19-22-16)14-6-3-7-21-14;3-1(4)2(5)6/h1-7,12H,8-10H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYFOODNSZHWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate |
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